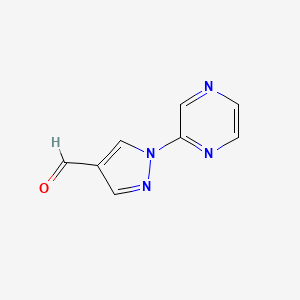

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

Descripción

BenchChem offers high-quality 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-pyrazin-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNVETIORKXOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698030 | |

| Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503176-43-0 | |

| Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, featuring a unique arrangement of nitrogen-rich aromatic systems. Its synthesis, while straightforward, requires a nuanced understanding of heterocyclic chemistry principles to ensure high yield and purity. This guide provides an in-depth, field-proven methodology for its preparation, focusing on a robust and scalable three-step synthetic pathway. We will dissect the causality behind experimental choices, from the selection of starting materials to the optimization of reaction conditions, with a focus on the critical Vilsmeier-Haack formylation step. This document serves as a practical manual for researchers, offering detailed protocols, mechanistic insights, and troubleshooting strategies.

Strategic Overview: Retrosynthetic Analysis

The design of an efficient synthesis begins with a logical deconstruction of the target molecule. The structure of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde lends itself to a clear retrosynthetic strategy. The most labile and synthetically accessible functional group is the C4-carbaldehyde, which is a classic target for a Vilsmeier-Haack formylation. This disconnection reveals the core heterocyclic scaffold, 1-(Pyrazin-2-yl)-1H-pyrazole. This pyrazole ring can be disconnected via the Knorr pyrazole synthesis, leading to two primary precursors: 2-hydrazinopyrazine and a three-carbon 1,3-dielectrophile synthon. The 2-hydrazinopyrazine itself can be derived from a commercially available halopyrazine, such as 2-chloropyrazine.

Caption: Retrosynthetic analysis of the target compound.

The Forward Synthesis Pathway: A Three-Step Approach

Based on the retrosynthetic analysis, a reliable forward synthesis is established. The pathway is designed for efficiency and scalability, utilizing well-documented and high-yielding reactions common in heterocyclic chemistry.[1][2]

Caption: Overall three-step forward synthesis pathway.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Preparation of 2-Hydrazinopyrazine

Principle: The synthesis of the key hydrazine intermediate is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C2 position towards nucleophilic attack, allowing for the displacement of a halide (e.g., chloride) by hydrazine. While 2-hydrazinopyrazine is commercially available (CAS 54608-52-5), this protocol is provided for instances requiring in-house preparation.[3]

Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyrazine (1.0 eq).

-

Reagent Addition: Add ethanol (5-10 mL per gram of 2-chloropyrazine) followed by the slow addition of hydrazine hydrate (3.0-5.0 eq). The use of excess hydrazine drives the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, reduce the solvent volume under vacuum. Add water to the residue to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinopyrazine, typically as a pale yellow solid.

Step 2: Synthesis of 1-(Pyrazin-2-yl)-1H-pyrazole

Principle: This step employs the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry.[4] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. Here, 1,1,3,3-tetramethoxypropane serves as a stable precursor to the highly reactive malondialdehyde. Under acidic conditions, the acetal is hydrolyzed in situ, and the resulting malondialdehyde undergoes a sequential condensation-cyclization-dehydration cascade with 2-hydrazinopyrazine to form the aromatic pyrazole ring.

Protocol:

-

Setup: In a round-bottom flask, dissolve 2-hydrazinopyrazine (1.0 eq) in ethanol.

-

Reagent Addition: Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to facilitate the hydrolysis of the acetal.

-

Reaction: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC for the disappearance of the starting hydrazine.

-

Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution).

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(Pyrazin-2-yl)-1H-pyrazole.

Step 3: Vilsmeier-Haack Formylation of 1-(Pyrazin-2-yl)-1H-pyrazole

Principle: The Vilsmeier-Haack reaction is the definitive method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt known as the Vilsmeier reagent. The pyrazole ring, being electron-rich, attacks this reagent. The C4 position is the most sterically accessible and electronically favorable site for attack on a 1-substituted pyrazole. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde.

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5-10 eq). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.5-2.0 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.

-

Substrate Addition: Dissolve 1-(Pyrazin-2-yl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-90 °C for 2-4 hours.[7] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice. This step hydrolyzes the intermediate and quenches excess reagent. Caution: The quenching process is highly exothermic.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide solution or solid sodium bicarbonate, until the pH is approximately 7-8. A precipitate should form.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to afford 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde as a pure solid.

Quantitative Data & Characterization

The following table summarizes typical data for the key compounds in this synthesis. Exact values may vary based on experimental conditions and purity.

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Physical State | Key ¹H NMR Signals (δ, ppm) |

| 2-Hydrazinopyrazine | C₄H₆N₄ | 110.12 | >85% | Yellow Solid | Pyrazine-H, NH₂, NH |

| 1-(Pyrazin-2-yl)-1H-pyrazole | C₇H₆N₄ | 146.15 | 70-85% | Off-white Solid | Pyrazine-H (~8.5-9.0), Pyrazole-H (~7.7-8.2) |

| Target Product | C₈H₆N₄O | 174.16 | 65-80% | Pale Yellow Solid | CHO (~10.0), Pyrazole-H (~8.2-9.0), Pyrazine-H |

Note: NMR signals are estimates and should be confirmed by analysis. Data is analogous to similar structures reported in the literature.[7]

Safety & Troubleshooting

Safety Considerations:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, lab coat, safety glasses).

-

Hydrazine Hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

DMF: A potential teratogen. Handle with care and avoid inhalation.

-

Quenching: The quenching of the Vilsmeier-Haack reaction with ice/water is highly exothermic and must be performed slowly and with caution.

| Issue | Potential Cause | Recommended Solution |

| Low/No Yield in Step 3 | 1. Wet reagents/glassware. | 1. Ensure all reagents (especially DMF) and glassware are anhydrous. The Vilsmeier reagent is moisture-sensitive. |

| 2. Incomplete reaction. | 2. Increase reaction time or temperature moderately. Confirm consumption of starting material by TLC. | |

| 3. Substrate deactivation. | 3. Ensure the pyrazole core is sufficiently electron-rich. This is not an issue for the parent pyrazole but can be for highly substituted analogs. | |

| Difficulty in Product Isolation | 1. Product is water-soluble. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the polarity of the aqueous phase. |

| 2. Emulsion during extraction. | 2. Add brine to help break the emulsion. Allow the mixture to stand or perform gentle swirling instead of vigorous shaking. | |

| Multiple Products Observed | 1. Side reactions. | 1. Control temperature carefully during reagent addition and reaction. Overheating can lead to decomposition or side reactions. |

| 2. Impure starting material. | 2. Purify the 1-(Pyrazin-2-yl)-1H-pyrazole intermediate thoroughly before the formylation step. |

References

-

Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to polysubstituted pyrazole derivatives. Retrieved from [Link]

-

ChemistryViews. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Visible light-induced organo-photocatalyzed route to synthesize substituted pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]

-

Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Retrieved from [Link]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Journal of Pharmacy Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Arkivoc. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

-

YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazolines by reaction with hydrazine hydrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Heterocyclic Scaffold of Strategic Importance

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is a bifunctional heterocyclic compound that stands at the intersection of two privileged nitrogen-containing scaffolds: pyrazine and pyrazole.[1][2][3] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, valued for its metabolic stability and versatile substitution patterns.[2][3][4] Similarly, the pyrazine ring, a six-membered aromatic heterocycle, is a well-established pharmacophore found in therapeutics ranging from kinase inhibitors to antimicrobial agents.[5]

The strategic placement of a reactive carbaldehyde group at the 4-position of the pyrazole ring transforms this molecule from a mere structural curiosity into a highly valuable synthetic intermediate.[6][7] This aldehyde functionality serves as a versatile chemical handle for constructing more complex molecular architectures, making 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde a critical building block for researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its core properties, a validated synthetic protocol, and an exploration of its potential in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde are dictated by the interplay of its constituent pyrazole, pyrazine, and carbaldehyde moieties. While extensive experimental data for this specific molecule is not widely published, a reliable profile can be constructed from available data and by inference from structurally related analogs.[6][8][9] The compound is expected to be a crystalline solid at ambient temperature, with solubility in polar organic solvents like DMSO and DMF.[6][10]

Table 1: Physicochemical Properties of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

| Property | Value / Description | Source(s) |

| Molecular Formula | C₈H₆N₄O | [11] |

| Molecular Weight | 174.16 g/mol | [11] |

| CAS Number | 503176-43-0 | [11][12][13] |

| Appearance | Expected to be a crystalline solid (e.g., pale yellow to brown) | [6][10] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | [6][10] |

| Storage Conditions | Store at 2°C - 8°C | [14] |

| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [11] |

Spectroscopic Characterization: The unambiguous identification of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde relies on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and pyrazole rings. A highly characteristic downfield singlet, typically in the range of δ 9.5-10.5 ppm, would confirm the presence of the aldehyde proton.

-

¹³C NMR: The carbon spectrum will feature resonances for the aromatic carbons and, most notably, a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift (typically >180 ppm).

-

IR Spectroscopy: The infrared spectrum should display a strong, sharp absorption band around 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of an aromatic aldehyde.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition of C₈H₆N₄O.

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for introducing a formyl group at the electron-rich C4-position of a pyrazole ring is the Vilsmeier-Haack reaction.[6][15][16][17] This reaction is highly regioselective and proceeds under relatively mild conditions, making it the premier choice for synthesizing pyrazole-4-carbaldehydes.[18]

The reaction mechanism involves two key stages. First, the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a phosphoryl halide (typically phosphorus oxychloride, POCl₃) with an amide (N,N-dimethylformamide, DMF).[16] Second, an electrophilic aromatic substitution occurs where the electron-rich pyrazole ring attacks the Vilsmeier reagent, followed by hydrolysis during aqueous work-up to yield the final aldehyde product.

Caption: Synthetic workflow for 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Causality Statement: This protocol is designed for the regioselective formylation of the pyrazole C4 position. Anhydrous conditions are critical during the formation of the Vilsmeier reagent, as it is highly moisture-sensitive and will readily decompose. The temperature is carefully controlled to ensure complete reaction while minimizing side-product formation.

Materials:

-

1-(Pyrazin-2-yl)-1H-pyrazole (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

-

Dichloromethane (DCM, anhydrous, optional solvent)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation (Caution): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice-water bath.

-

Rationale: The reaction between DMF and POCl₃ is exothermic; cooling prevents uncontrolled temperature spikes and reagent decomposition.

-

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring under a nitrogen atmosphere. Maintain the temperature below 5 °C throughout the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the starting material, 1-(Pyrazin-2-yl)-1H-pyrazole, in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Heating: After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[18] The reaction is typically complete within 2-8 hours.

-

Work-up (Caution): Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring. This quenching step is highly exothermic.

-

Rationale: The ice hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes any remaining reactive reagents.

-

-

Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde.

Role in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrazole and pyrazine heterocycles are frequently found in small-molecule kinase inhibitors.[3][19] The nitrogen atoms within these rings are excellent hydrogen bond acceptors, enabling them to form crucial interactions with the "hinge" region of the ATP-binding site in many kinases. 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde serves as an ideal starting point for designing such inhibitors. The aldehyde can be readily converted into various functional groups (amines, amides, etc.) that can occupy other pockets within the kinase active site, thereby enhancing potency and selectivity.

Caption: Hypothetical binding mode of a pyrazinyl-pyrazole derivative in a kinase active site.

The pyrazinyl-pyrazole core acts as an anchor, positioning the molecule correctly within the active site through hydrogen bonds. The aldehyde provides a synthetic vector to introduce moieties that can engage with other regions, a common strategy in structure-based drug design to optimize lead compounds. The vast body of literature on pyrazole derivatives as anticancer agents underscores the therapeutic potential of this molecular framework.[19][20]

Conclusion

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is more than a simple chemical compound; it is a strategically designed building block that combines the pharmacologically validated pyrazine and pyrazole scaffolds with a versatile aldehyde handle. Its synthesis via the robust Vilsmeier-Haack reaction is well-established, providing reliable access for researchers. The inherent potential of this scaffold to form key interactions with biological targets, particularly protein kinases, positions it as a highly valuable starting point for the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge necessary for scientists to effectively utilize this potent intermediate in their drug discovery and development programs.

References

- Vulcanchem. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

- Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

- PubChem. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.

- PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry.

- Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- ResearchGate. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.

- PubChem. 1H-pyrazole-4-carbaldehyde.

- Arkat USA. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).

- Benchchem. An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery.

- ChemicalBook. 1-(PYRAZIN-2-YL)-1H-PYRAZOLE-4-CARBALDEHYDE | 503176-43-0.

- ChemicalBook. 1-(PYRAZIN-2-YL)-1H-PYRAZOLE-4-CARBALDEHYDE | 503176-43-0.

- Biosynth. 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | FP12071.

- ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes.

- J&K Scientific. 1-Phenyl-1H-pyrazole-4-carbaldehyde | 54605-72-0.

- LabSolu. 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

- C-DIAN. 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

- Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PMC. Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jpsionline.com [jpsionline.com]

- 11. labsolu.ca [labsolu.ca]

- 12. 1-(PYRAZIN-2-YL)-1H-PYRAZOLE-4-CARBALDEHYDE | 503176-43-0 [amp.chemicalbook.com]

- 13. 1-(PYRAZIN-2-YL)-1H-PYRAZOLE-4-CARBALDEHYDE | 503176-43-0 [chemicalbook.com]

- 14. biosynth.com [biosynth.com]

- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde CAS number 503176-43-0

An In-depth Technical Guide to 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 503176-43-0)

Executive Summary

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring two biologically significant nitrogen-containing aromatic rings: pyrazine and pyrazole. The pyrazole core is functionalized with a reactive carbaldehyde group, making it a versatile intermediate for organic synthesis. Both pyrazole and pyrazine moieties are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of this compound, synthesizing information from established chemical principles and literature on analogous structures. It covers the molecule's physicochemical properties, a detailed, field-proven synthetic methodology, its chemical reactivity, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block in their research endeavors.

Introduction: A Hybrid Scaffold for Modern Drug Discovery

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde exemplifies this approach, uniting the pyrazole and pyrazine scaffolds.

-

The Pyrazole Moiety: This five-membered diazole ring is a staple in medicinal chemistry, renowned for its metabolic stability and diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5][6] Its structure is featured in blockbuster drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction).[1]

-

The Pyrazine Moiety: This six-membered aromatic heterocycle is also a key component in numerous pharmaceuticals.[2] The nitrogen atoms often act as hydrogen bond acceptors, crucial for binding to biological targets like the hinge region of kinase enzymes. Notable pyrazine-containing drugs include Bortezomib (an anticancer agent) and Pyrazinamide (an antituberculosis drug).[2]

The fusion of these two potent scaffolds, combined with the synthetic versatility of a carbaldehyde group, positions 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde as a high-potential starting material for the development of novel small-molecule therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data on similar pyrazole-4-carbaldehyde derivatives.

| Property | Value / Predicted Value | Reference |

| CAS Number | 503176-43-0 | [7] |

| Molecular Formula | C₈H₆N₄O | [7] |

| Molecular Weight | 174.16 g/mol | [8] |

| Appearance | Expected to be a crystalline solid (e.g., pale yellow) | [9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, Chloroform, Ethyl Acetate | |

| SMILES | O=Cc1cn(n(c1))c2cnccn2 | |

| InChIKey | (Predicted from structure) | |

| ¹H-NMR | Expect characteristic signals for the aldehyde proton (~9.8-10.0 ppm), and distinct aromatic protons on both the pyrazole and pyrazine rings. | [10] |

| ¹³C-NMR | Expect a downfield signal for the carbonyl carbon (~185-195 ppm) and signals corresponding to the aromatic carbons of the two rings. | [11] |

| Mass Spectrometry | M/z = 174.05 (M), 175.06 (M+H)⁺ |

Synthesis and Purification: The Vilsmeier-Haack Approach

The most robust and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[9][11][12] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Retrosynthetic Analysis

The synthesis logically proceeds from the precursor, 1-(Pyrazin-2-yl)-1H-pyrazole, which itself can be synthesized via a condensation reaction between pyrazin-2-ylhydrazine and a suitable three-carbon synthon. The final step is the formylation at the electron-rich C4 position of the pyrazole ring.

Caption: Retrosynthesis of the target compound.

Detailed Synthetic Protocol

This protocol is a self-validating system adapted from established procedures for synthesizing substituted pyrazole-4-carbaldehydes.[11]

Causality Behind Choices:

-

Anhydrous DMF: Water rapidly quenches the Vilsmeier reagent. The use of anhydrous solvent is critical for reaction success.[11]

-

Ice-Bath (0-5 °C): The formation of the Vilsmeier reagent (chloro-dimethyliminium salt) from POCl₃ and DMF is highly exothermic. Dropwise addition at low temperature controls the reaction rate and prevents degradation.

-

Heating (80 °C): The electrophilic substitution on the pyrazole ring requires thermal energy to overcome the activation barrier, ensuring a reasonable reaction time and yield.[11]

-

Neutralization: Pouring the reaction mixture onto ice hydrolyzes any remaining Vilsmeier reagent and POCl₃. Subsequent neutralization with a base (e.g., NaOH) is necessary to precipitate the organic product, which is typically insoluble in aqueous media.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 4 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C.

-

Substrate Addition: Dissolve the starting material, 1-(Pyrazin-2-yl)-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat it in an oil bath at 80 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

-

Precipitation: Neutralize the acidic solution by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum.

Caption: Experimental workflow for synthesis.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexane. The structure of the final compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde carbonyl group (strong absorption around 1680-1700 cm⁻¹).

Chemical Reactivity and Derivatization Potential

The aldehyde functionality at the C4 position is a versatile chemical handle, enabling a wide range of subsequent transformations to build molecular diversity for structure-activity relationship (SAR) studies.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent.[9]

-

Reduction: Selective reduction to the primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[9]

-

Condensation Reactions: The aldehyde readily participates in condensation reactions with various nucleophiles, including:

-

Knoevenagel Condensation: With active methylene compounds to form α,β-unsaturated derivatives.[13]

-

Wittig Reaction: With phosphorus ylides to generate alkenes.

-

Reductive Amination: With primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Formation of Imines/Hydrazones: Reaction with amines or hydrazines, respectively, to create scaffolds for further cyclization or modification.[9][14]

-

Applications in Drug Discovery and Medicinal Chemistry

The hybrid nature of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde makes it an attractive starting point for several therapeutic areas.[15][16]

Potential as a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of drugs, particularly in oncology.[17] Both pyrazole and pyrazine rings are prevalent in FDA-approved kinase inhibitors.[1] The pyrazine nitrogens can act as crucial hydrogen bond acceptors, mimicking the adenine portion of ATP to bind to the kinase hinge region. The pyrazole ring serves as a stable, tunable core to orient substituents into other pockets of the ATP-binding site.

Derivatives of this scaffold could potentially target signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial and Anti-inflammatory Potential

The literature extensively documents the antimicrobial and anti-inflammatory activities of various pyrazole derivatives.[3][4][10][18] The ability to synthesize libraries of derivatives from the carbaldehyde starting point allows for systematic exploration of these activities. Condensation with thiosemicarbazide, for instance, yields thiosemicarbazones, a class of compounds known for their broad biological effects.

Conclusion

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a strategically designed chemical building block with significant potential for drug discovery. While direct biological data on this specific molecule is emerging, its composition from two medicinally-proven heterocyclic scaffolds—pyrazole and pyrazine—provides a strong rationale for its exploration. The presence of a versatile aldehyde group facilitates the rapid synthesis of diverse chemical libraries. This compound represents a promising starting point for developing novel kinase inhibitors, antimicrobial agents, and other therapeutics, making it a valuable tool for medicinal chemists and researchers.

References

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 1-(PYRAZIN-2-YL)-1H-PYRAZOLE-4-CARBALDEHYDE | 503176-43-0 [chemicalbook.com]

- 8. Flucythrinate (CAS 70124-77-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]

- 10. chemmethod.com [chemmethod.com]

- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. asianpubs.org [asianpubs.org]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

Spectral and Structural Elucidation of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde: A Predictive Guide

An In-depth Technical Guide for Researchers

This guide provides a detailed technical framework for the synthesis and spectral characterization of the novel heterocyclic compound, 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple data sheet. It offers a predictive analysis grounded in established spectroscopic principles and data from analogous structures, explaining the causal relationships between molecular structure and spectral output. This approach serves as a robust blueprint for any scientist synthesizing this compound, enabling them to anticipate, interpret, and validate their experimental results with confidence.

The pyrazole scaffold is a cornerstone in pharmacology, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a pyrazine ring, another privileged heterocycle in drug discovery, and a reactive carbaldehyde group creates a molecule of significant interest for further functionalization and screening.

Proposed Synthesis: The Vilsmeier-Haack Approach

The most reliable and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[1][3][5][6] This electrophilic substitution reaction is highly effective for electron-rich N-arylpyrazoles. The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 mL) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure complete formation of the electrophilic iminium salt.

-

Substrate Addition: Dissolve the precursor, 1-(Pyrazin-2-yl)-1H-pyrazole (1 mmol), in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 8-10 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

-

Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and analysis of the target compound.

Structural Elucidation: A Predictive Spectroscopic Analysis

Direct experimental data for the title compound is not widely published. Therefore, this section provides a predictive analysis of its key spectral features based on well-established principles of spectroscopy and data from structurally related pyrazole-4-carbaldehydes and N-arylpyrazoles.[3][7]

Molecular Structure and Atom Numbering

Caption: Structure with atom numbering for spectral assignment.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aldehyde, pyrazole, and pyrazine protons.

-

Aldehyde Proton (H_CHO): This proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electronegativity of the oxygen atom. It will appear as a sharp singlet far downfield. For similar pyrazole-4-carbaldehydes, this signal is typically observed between δ 10.0 and 10.1 ppm.[3]

-

Pyrazole Protons (H3, H5): The pyrazole ring has two protons. H5 is adjacent to the nitrogen atom linked to the pyrazine ring, while H3 is adjacent to the other nitrogen. These will appear as distinct singlets. H5 is often slightly downfield from H3. Based on analogs, expect H5 around δ 8.2-8.3 ppm and H3 around δ 7.8-7.9 ppm.[3]

-

Pyrazine Protons (H3', H5', H6'): The pyrazine ring protons will exhibit a characteristic pattern. H3' is situated between two nitrogen atoms and is expected to be the most deshielded. H5' and H6' will be coupled to each other. We predict H3' to be a doublet around δ 9.0-9.2 ppm, H5' to be a doublet around δ 8.5-8.6 ppm, and H6' to be a doublet of doublets around δ 8.4-8.5 ppm.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

The carbon spectrum will confirm the carbon framework, with the carbonyl carbon being a key diagnostic signal.

-

Carbonyl Carbon (C_CHO): The aldehyde carbonyl carbon is significantly deshielded and will appear as a prominent peak in the δ 182-185 ppm region.[3]

-

Pyrazole Carbons (C3, C4, C5): These carbons will resonate in the aromatic region. C4, being attached to the electron-withdrawing aldehyde group, will be found around δ 125-127 ppm. C3 and C5 are expected in the δ 126-140 ppm range.[3]

-

Pyrazine Carbons (C2', C3', C5', C6'): The carbons of the pyrazine ring are deshielded due to the presence of two nitrogen atoms. They are expected to appear in the δ 135-155 ppm range.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

The IR spectrum is crucial for identifying key functional groups, especially the aldehyde.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1705 cm⁻¹. This is a definitive peak for the formyl group.[3]

-

Aromatic C=C and C=N Stretches: Multiple bands of medium to strong intensity will appear in the 1400-1610 cm⁻¹ region, corresponding to the stretching vibrations within the pyrazole and pyrazine rings.

-

C-H Stretches (Aromatic & Aldehyde): Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹. The aldehyde C-H stretch typically produces two weak but distinct bands around 2840 cm⁻¹ and 2740 cm⁻¹.[3]

Mass Spectrometry (MS) (Predicted, EI)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular formula is C₈H₆N₄O, giving a molecular weight of 174.16 g/mol .[8] A strong molecular ion peak is expected at m/z = 174.

-

Key Fragmentation:

-

Loss of the formyl group (•CHO, 29 Da) would lead to a significant fragment at m/z = 145.

-

Cleavage of the pyrazine ring could result in fragments corresponding to the pyrazinyl cation (m/z = 79) or the pyrazole-carbaldehyde radical cation (m/z = 95).

-

Summary of Predicted Spectral Data

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale & Comments |

| ¹H NMR | Aldehyde-H | δ 10.0 - 10.1 ppm (s, 1H) | Deshielded singlet, characteristic of formyl group.[3] |

| Pyrazine-H3' | δ 9.0 - 9.2 ppm (d, 1H) | Adjacent to two N atoms, most deshielded ring proton. | |

| Pyrazine-H5' | δ 8.5 - 8.6 ppm (d, 1H) | Standard pyrazine ring signal. | |

| Pyrazine-H6' | δ 8.4 - 8.5 ppm (dd, 1H) | Coupled to H5'. | |

| Pyrazole-H5 | δ 8.2 - 8.3 ppm (s, 1H) | Deshielded by adjacent N-aryl group. | |

| Pyrazole-H3 | δ 7.8 - 7.9 ppm (s, 1H) | Typical pyrazole proton signal. | |

| ¹³C NMR | Aldehyde C=O | δ 182 - 185 ppm | Highly deshielded carbonyl carbon.[3] |

| Aromatic C | δ 125 - 155 ppm | Multiple signals for pyrazole and pyrazine carbons. | |

| IR | C=O Stretch | 1690 - 1705 cm⁻¹ (Strong, Sharp) | Diagnostic for the aldehyde carbonyl group.[3] |

| Aldehyde C-H | ~2840 cm⁻¹, ~2740 cm⁻¹ (Weak) | Overtone and stretching bands for formyl C-H. | |

| C=N, C=C Stretch | 1400 - 1610 cm⁻¹ (Multiple, Medium) | Aromatic ring vibrations. | |

| Mass Spec | Molecular Ion [M]⁺ | m/z = 174 | Corresponds to the molecular formula C₈H₆N₄O.[8] |

| Fragment [M-CHO]⁺ | m/z = 145 | Loss of the formyl radical. |

Conclusion

This guide establishes a comprehensive, predictive framework for the identification and structural confirmation of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde. By leveraging a well-established synthetic protocol and grounding spectral predictions in the established literature of analogous compounds, researchers can proceed with synthesis and characterization with a high degree of confidence. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system where each piece of data corroborates the others to unequivocally confirm the molecular structure. This molecule represents a versatile platform for the development of novel compounds with potential therapeutic applications, and this guide serves as the foundational analytical reference for its exploration.

References

- Vulcanchem. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

- Al-Masoudi, N. A. et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- ResearchGate. Pyrazole-4-carbaldehyde derivatives.

- STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT.

- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Bakr F. et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

-

Bi, F. et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(10), 8699-8710. Available from: [Link]

- Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

- ChemicalBook. (2023). 1-(PYRAZIN-2-YL)-1H-PYRAZOLE-4-CARBALDEHYDE (CAS 503176-43-0).

-

PubChem. 1H-pyrazole-4-carbaldehyde. Available from: [Link]

- Biosynth. 1H-Pyrazole-4-carbaldehyde.

- ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes.

- ChemicalBook. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR spectrum.

- ChemScene. 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

- PubChemLite. 1-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde.

- ChemicalBook. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR.

- Xi'an Kono Chem Co., Ltd. 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

- NIH National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.

- BLD Pharm. 1H-Pyrazole-4-carbaldehyde.

-

National Institute of Standards and Technology. 1H-Pyrazole. NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Pyrazine. NIST WebBook. Available from: [Link]

-

ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Available from: [Link]

-

SpringerLink. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Available from: [Link]

- NIH National Center for Biotechnology Information. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC.

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

- The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. jpsionline.com [jpsionline.com]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemscene.com [chemscene.com]

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity Screening of Pyrazole-Pyrazine Derivatives

Introduction: The Privileged Pyrazole-Pyrazine Scaffold in Medicinal Chemistry

The fusion of pyrazole and pyrazine rings creates a heterocyclic scaffold of significant interest in modern drug discovery. Both individual moieties are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are key components in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] Similarly, pyrazines, six-membered aromatic rings with two nitrogen atoms at positions 1 and 4, are also integral to many bioactive molecules, contributing to their therapeutic efficacy.[5] The rationale behind creating pyrazole-pyrazine hybrid molecules lies in the principle of molecular hybridization, where the combination of two or more pharmacophores can lead to compounds with enhanced affinity, selectivity, and improved pharmacokinetic profiles compared to the parent molecules. This guide provides a comprehensive technical overview of the methodologies employed in the biological activity screening of these promising derivatives.

This document is structured to provide not just protocols, but also the scientific reasoning behind the experimental choices, ensuring a robust and well-validated screening cascade. We will delve into three primary areas of biological evaluation that are frequently associated with this scaffold: anticancer, antimicrobial, and anti-inflammatory activities.

Part 1: Anticancer Activity Screening

The anticancer potential of pyrazole derivatives is well-documented, with many acting as inhibitors of crucial cellular targets like protein kinases.[6] The screening of novel pyrazole-pyrazine derivatives for anticancer activity is a critical step in their development as potential therapeutics. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is often the most effective strategy.

Foundational Cytotoxicity Screening: Gauging the General Antiproliferative Effect

The initial step in assessing anticancer potential is to determine the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. This provides a broad measure of their ability to inhibit cell growth or induce cell death. Two of the most widely used and reliable colorimetric assays for this purpose are the MTT and SRB assays.[7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.

The Sulforhodamine B (SRB) assay, on the other hand, is a protein-staining method. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number. The SRB assay is generally considered to be more sensitive and less prone to interference from compounds that may affect mitochondrial function.[11]

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole-pyrazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 values.

Mechanistic Insight: Kinase Inhibition Assays

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][13] Therefore, a logical next step after identifying cytotoxic pyrazole-pyrazine derivatives is to screen them against a panel of relevant kinases.

The choice of kinases for screening should be guided by the known targets of pyrazole scaffolds and the specific cancer types against which the compounds showed activity. Common targets include:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).[6]

-

Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and members of the MAPK pathway (e.g., BRAF, p38).[6]

This protocol describes a general method for assessing kinase inhibition using a commercially available luminescent assay that measures ADP production.

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

-

Compound Preparation: Serially dilute the pyrazole-pyrazine derivatives in the kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Include a no-inhibitor control and a no-kinase control.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

Luminescence Measurement: After a further incubation period, add the Kinase Detection Reagent and measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Summarizing Anticancer Activity

Clear and concise presentation of screening data is essential for identifying promising lead compounds.

Table 1: In Vitro Cytotoxicity of Pyrazole-Pyrazine Derivatives against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |

| PZP-01 | MCF-7 (Breast) | 8.0 ± 0.7[14] |

| A549 (Lung) | 9.8 ± 1.1[14] | |

| HeLa (Cervical) | 5.8 ± 0.5[14] | |

| PZP-02 | PC-3 (Prostate) | 4.2 ± 1.1[15] |

| DU 145 (Prostate) | 3.6 ± 1.2[15] | |

| PZP-03 | MDA-MB-231 (Breast) | 22.84[16] |

| Doxorubicin | MCF-7 (Breast) | 0.5 ± 0.05 |

Table 2: Kinase Inhibitory Activity of Lead Pyrazole-Pyrazine Derivatives

| Compound ID | Kinase Target | IC50 (nM) ± SD |

| PZP-Lead-01 | EGFR | 15 ± 2.1 |

| VEGFR-2 | 25 ± 3.5 | |

| CDK2 | 50 ± 5.8 | |

| Staurosporine | CDK2 | 5 ± 0.6 |

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole and its derivatives have demonstrated significant antibacterial and antifungal activities, making pyrazole-pyrazine hybrids attractive candidates for antimicrobial screening.[3][17]

Initial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of the antimicrobial activity of novel compounds.[18][19][20] It provides a qualitative assessment of the compound's ability to inhibit microbial growth.

A standardized inoculum of a test microorganism is spread over the surface of an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it possesses antimicrobial activity, it will create a clear zone of inhibition around the well where microbial growth is prevented.[18][20] The diameter of this zone is proportional to the antimicrobial potency of the compound.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole-pyrazine derivative solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control, a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), and a negative control (empty well or well with sterile water).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)

While the agar well diffusion method is excellent for initial screening, a quantitative measure of antimicrobial activity is necessary for lead optimization. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole-pyrazine derivatives in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a standard antibiotic.

-

Incubation: Incubate the plate under the same conditions as for the agar well diffusion assay.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the absorbance at 600 nm.

Data Presentation: Summarizing Antimicrobial Activity

Table 3: Antimicrobial Activity of Pyrazole-Pyrazine Derivatives

| Compound ID | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| PZP-04 | Staphylococcus aureus | 18 | 16[21] |

| Escherichia coli | 15 | 32[21] | |

| PZP-05 | Escherichia coli | - | 0.25[17] |

| S. epidermidis | - | 0.25[17] | |

| Ciprofloxacin | Escherichia coli | 25 | 0.5[17] |

| Fluconazole | Candida albicans | 20 | 8 |

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role as anti-inflammatory drugs.[1]

Primary Target: Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

A common method for screening COX inhibitors is a colorimetric assay that measures the peroxidase activity of the enzyme. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The intensity of the color produced is proportional to the COX activity.[22] The inhibitory effect of a test compound is determined by the reduction in color development.

-

Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme solution.

-

Compound Preparation: Prepare serial dilutions of the pyrazole-pyrazine derivatives.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test compounds to the sample wells and a known COX-2 inhibitor (e.g., Celecoxib) to the positive control wells. Add buffer to the no-enzyme control wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Color Development: Immediately add the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Absorbance Measurement: Monitor the absorbance at 590 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value.

Data Presentation: Summarizing Anti-inflammatory Activity

Table 4: In Vitro COX-2 Inhibitory Activity of Pyrazole-Pyrazine Derivatives

| Compound ID | COX-2 Inhibition IC50 (µM) ± SD |

| PZP-06 | 4.8 ± 0.5[23] |

| PZP-07 | 24.4 ± 2.1[23] |

| Celecoxib | 0.04 ± 0.005 |

Part 4: Structure-Activity Relationship (SAR) and Molecular Docking

A crucial aspect of a successful screening campaign is to not only identify active compounds but also to understand the relationship between their chemical structure and biological activity. This knowledge is vital for the rational design of more potent and selective analogs.

Elucidating Structure-Activity Relationships (SAR)

SAR studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity. For pyrazole-pyrazine derivatives, key structural modifications to explore include:

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence activity. For instance, in some anticancer pyrazole derivatives, the presence of a methyl group on the pyrazole ring and a dimethylamino group on an adjacent phenyl ring has been shown to enhance activity.[24]

-

Substituents on the Pyrazine Ring: Modifying the substitution pattern on the pyrazine ring can impact the compound's pharmacokinetic properties and target interactions.

-

Linker between the Two Rings: If the pyrazole and pyrazine rings are not directly fused, the nature and length of the linker can affect the overall conformation and binding affinity of the molecule.

In Silico Insights: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7][25] It provides valuable insights into the binding mode and interactions of the pyrazole-pyrazine derivatives with their biological targets, thereby guiding SAR studies.

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., COX-2, a specific kinase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the pyrazole-pyrazine derivative and optimize its geometry.

-

Grid Box Generation: Define the binding site on the protein and generate a grid box that encompasses this site.

-

Docking: Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Analysis: Analyze the resulting docking poses based on their binding energies and clustering. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization: Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular graphics software to understand the key interactions driving the binding.

Conclusion: A Pathway to Novel Therapeutics

The biological activity screening of pyrazole-pyrazine derivatives is a multifaceted process that requires a combination of robust in vitro assays and insightful computational methods. This guide provides a comprehensive framework for researchers in drug discovery to effectively evaluate the potential of this promising class of compounds. By systematically applying the described methodologies, from broad phenotypic screening to specific target-based assays and in silico modeling, the scientific community can accelerate the identification and optimization of novel pyrazole-pyrazine derivatives as next-generation therapeutics for a range of diseases. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug development.

References

-

Chen, X. et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules2023 , 28, 1234. [Link]

-

Al-Ostoot, F. H. et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules2022 , 27, 1406. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Gahlaut, A. & Gothwal, A. Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Sciences and Research2021 , 12, 4843-4847. [Link]

-

Ranoa, D. R. E. SRB assay for measuring target cell killing V.1. Protocols.io2023 . [Link]

-

Das, S. et al. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure2023 , 1275, 134638. [Link]

-

Al-Abdullah, E. S. et al. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences2021 , 28, 4633-4640. [Link]

-

Zhang, Y. et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences2023 , 24, 12724. [Link]

-

Al-Suwaidan, I. A. et al. Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate2023 . [Link]

-

Li, Y. et al. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry2024 , 16, 123-136. [Link]

-

Wadhwani, R. et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon2024 , 10, e24303. [Link]

-